molecular formula C18H18BrN3O3S B5576169 2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetamide

2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetamide

Cat. No.: B5576169
M. Wt: 436.3 g/mol
InChI Key: TUSQAFZQFQRBDG-ZVBGSRNCSA-N
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Description

2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C18H18BrN3O3S and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.02523 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with acetamide moieties and related structures often aims at developing new synthetic methods and understanding their chemical properties. For example, studies have demonstrated the synthesis of mono and bis-substituted asymmetrical compounds involving carbonohydrazide, which are characterized by their structural properties and potential applications in developing pharmaceuticals (Seck et al., 2020). Similarly, the chemoselective acetylation of aminophenol to produce N-(2-hydroxyphenyl)acetamide showcases a synthetic approach to creating intermediates for antimalarial drugs, indicating the significance of acetamide derivatives in drug synthesis (Magadum & Yadav, 2018).

Biological Activities

Investigations into the biological activities of acetamide derivatives and related structures reveal their potential in various therapeutic areas. For instance, studies on bromophenol derivatives from marine sources have identified their radical scavenging activity, suggesting potential antioxidant applications (Li et al., 2012). Additionally, the synthesis and evaluation of Schiff bases and Thiazolidinone derivatives from compounds with acetamide moieties have been explored for their antimicrobial activities, further emphasizing the versatility of these compounds in medicinal chemistry (Fuloria et al., 2014).

Properties

IUPAC Name

2-[4-[(E)-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S/c19-16-4-2-1-3-14(16)11-26-12-18(24)22-21-9-13-5-7-15(8-6-13)25-10-17(20)23/h1-9H,10-12H2,(H2,20,23)(H,22,24)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSQAFZQFQRBDG-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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